molecular formula C9-H6-N2-O2 B1165891 2,4,6-Trichlorobenzoic acid CAS No. 1319-85-3

2,4,6-Trichlorobenzoic acid

Cat. No. B1165891
CAS RN: 1319-85-3
InChI Key:
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Description

Synthesis Analysis

While specific research on the synthesis of 2,4,6-trichlorobenzoic acid is limited, related compounds provide insights into potential synthesis methods. For instance, the synthesis of chlorobenzoic acids often involves chlorination reactions of benzoic acid derivatives under controlled conditions to introduce chlorine atoms at specific positions on the benzene ring. Catalytic processes and the use of specific reagents can also play a critical role in the synthesis of such chlorinated compounds (Maki, Ishihara, & Yamamoto, 2006).

Molecular Structure Analysis

The molecular structure of 2,4,6-trichlorobenzoic acid is characterized by a benzene ring substituted with three chlorine atoms and a carboxylic acid group. This arrangement can affect the compound's electronic properties and reactivity. Structural analyses of similar chlorinated compounds reveal that chlorine substituents can engage in non-covalent interactions, influencing the compound's crystalline structure and stability (Pink et al., 2000).

Chemical Reactions and Properties

2,4,6-Trichlorobenzoic acid can undergo various chemical reactions, primarily influenced by the presence of the carboxylic acid group and the electron-withdrawing chlorine atoms. These functionalities may allow for reactions such as esterification, amidation, and substitution reactions. The chlorinated benzene ring can also participate in electrophilic aromatic substitution reactions, albeit at a reduced rate due to the deactivating effect of the chlorine atoms.

Physical Properties Analysis

The physical properties of 2,4,6-trichlorobenzoic acid, such as melting point, solubility, and crystalline structure, can be significantly influenced by the presence of chlorine atoms. These atoms increase the compound's molecular weight and affect its polarity, potentially altering its solubility in various solvents. The detailed crystalline and molecular structure analysis of related chlorobenzoic acids provides insights into the packing, hydrogen bonding, and non-covalent interactions within the crystal lattice, which are crucial for understanding the physical properties of such compounds (Pink et al., 2003).

Scientific Research Applications

  • Environmental Impact and Soil Interaction : TCB's interaction with soil components, particularly under varying oxygen conditions, has been studied to understand its environmental impact. It was found that the sorption of TCB in soils is influenced by redox potential, dissolved organic carbon, and pH. This sorption process is critical in environmental contexts, especially in habitats with fluctuating oxygen levels, which could affect the mineralization of TCB and similar compounds (Ololade et al., 2014).

  • Agricultural and Herbicidal Applications : Studies have explored TCB's use as a herbicide, including its stability in plants and its effects on plant growth. For instance, its persistence in wheat plants and its passage through animal systems have been investigated, highlighting its presence in seeds and straw following uptake by roots (Balayannis et al., 1965).

  • Biodegradation and Co-metabolism : Research has examined the biodegradation properties of TCB and related chlorobenzoates in microbial cultures. This includes understanding the microbial oxidation of TCB and its transformation in the presence of other compounds, which is crucial for environmental remediation strategies (Baggi et al., 2008).

  • Photocatalytic Degradation : The photocatalytic degradation of TCB in aqueous dispersions under simulated solar light has been studied, revealing insights into the degradation pathways and the efficacy of such processes for environmental clean-up (Bianco Prevot & Pramauro, 1999).

  • Biofilm Community Dynamics : TCB's influence on microbial biofilm communities has been researched, specifically how nutrient composition impacts biofilm architecture and physicochemistry. This is vital for understanding microbial interactions in natural and engineered environments (Møller et al., 1997).

  • Chemical Synthesis and Applications : TCB has been used in chemical syntheses, such as the rapid esterification methods and in the synthesis of large-ring lactones, demonstrating its utility in organic chemistry and pharmaceutical research (Inanaga et al., 1979).

properties

IUPAC Name

2,4,6-trichlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl3O2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAFFVQBMVYYTQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9075329
Record name 2,4,6-Trichlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9075329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trichlorobenzoic acid

CAS RN

50-43-1
Record name 2,4,6-Trichlorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50-43-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-Trichlorobenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050431
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2,4,6-trichloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,4,6-Trichlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9075329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-TRICHLOROBENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0BWG1HX6CK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
256
Citations
RA Lalancette, JA Stringer, ML Coté - Acta Crystallographica Section …, 1996 - scripts.iucr.org
This is an uncommon structure with Z = 12 in space group P21/n. The three molecules of C7H3Cl3O2 in the asymmetric unit consist of one complete carboxylic acid dimer at a general …
Number of citations: 1 scripts.iucr.org
IA Ololade, NA Oladoja, F Alomaja, OO Ololade… - Environmental …, 2015 - Springer
Chlorobenzoic acids represent crucial recalcitrant metabolites in the environment; thus, the influence of soil components on the sorption of 2,4,6-trichlorobenzoic acid (TCB) under oxic …
Number of citations: 9 link.springer.com
TL Kelly, HW Howard - Journal of the American Chemical Society, 1932 - ACS Publications
2, 4, 6-Trichloroacetophenone has been prepared and its reaction with solutions of sodium hypohalites has been studied. When hypobromite solutions were used, a, a, a-tribromo-2, 4, 6…
Number of citations: 8 pubs.acs.org
RC Fuson, JW Bertetti, WE Ross - Journal of the American …, 1932 - ACS Publications
It has been shown that the cleavage of methyl ketones by the action of hypohalite solutions involves the intermediate formation of corresponding trihalomethyl ketones. These …
Number of citations: 14 pubs.acs.org
WE Ross, RC Fuson - Journal of the American Chemical Society, 1937 - ACS Publications
If, for example, the acid chloride was dropped slowly into a great excess(tenfold) of concen-trated methylmagnesium bromide solution, the monoketone was produced in yields of from …
Number of citations: 6 pubs.acs.org
S Karthikeyan, GM Wolfaardt, DR Korber, DE Caldwell - Microbial Ecology, 1999 - Springer
The objective of the present study was to determine whether cultivation of a degradative community on substrates with varying degrees of chlorination and complexity in chemical …
Number of citations: 37 link.springer.com
B Vrchotová, T Macek, K Demnerová… - BOOK OF …, 2012 - researchgate.net
Chlorobenzoic acids, like other xenobiotics present in the environment, can be detoxified by biological systems, plants or microorganisms or by the cooperation of both. In this work we …
Number of citations: 1 www.researchgate.net
K Tsukagoshi, O Kimura, T Endo - Pesticide Biochemistry and Physiology, 2014 - Elsevier
Benzoic acid is a typical substrate for monocarboxylic acid transporters (MCTs), and easily taken up from the apical membranes of Caco-2 cells by MCTs. However, some benzoic acid …
Number of citations: 6 www.sciencedirect.com
J Gerritse, BJ van der Woude… - FEMS microbiology …, 1992 - academic.oup.com
Anaerobic enrichment cultures catalysing the reductive dechlorination of chlorinated benzoic acids were obtained from three fresh-water sediments collected from seven different …
Number of citations: 27 academic.oup.com
S Moller, DR Korber, GM Wolfaardt… - Applied and …, 1997 - Am Soc Microbiol
A microbial community was cultivated in flow cells with 2,4,6-trichlorobenzoic acid (2,4,6-TCB) as sole carbon and energy source and was examined with scanning confocal laser …
Number of citations: 120 journals.asm.org

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